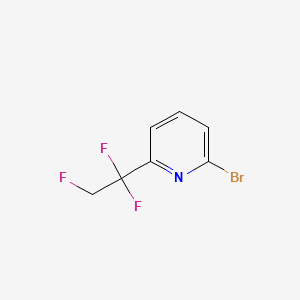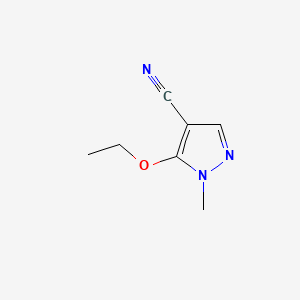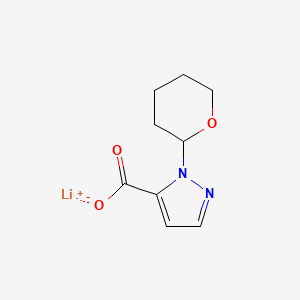
Lithium salt 2-tetrahydropyran-2-ylpyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 1-(oxan-2-yl)-1H-pyrazole-5-carboxylate is a compound that combines lithium ions with a pyrazole derivative. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of lithium ions and the unique structure of the pyrazole ring contribute to its distinctive properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 1-(oxan-2-yl)-1H-pyrazole-5-carboxylate typically involves the reaction of 1-(oxan-2-yl)-1H-pyrazole-5-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF), under controlled temperature and pH conditions to ensure the formation of the desired product.
Starting Materials: 1-(oxan-2-yl)-1H-pyrazole-5-carboxylic acid, lithium hydroxide or lithium carbonate.
Solvent: Tetrahydrofuran (THF).
Reaction Conditions: Controlled temperature (typically around room temperature) and pH.
Industrial Production Methods
In an industrial setting, the production of lithium(1+) 1-(oxan-2-yl)-1H-pyrazole-5-carboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxylate group, converting it to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the oxan-2-yl moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carboxylate group, such as alcohols.
Substitution: Substituted pyrazole derivatives with various functional groups.
科学研究应用
Lithium(1+) 1-(oxan-2-yl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders due to the presence of lithium ions.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
作用机制
The mechanism of action of lithium(1+) 1-(oxan-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ions can modulate neurotransmitter release and signal transduction pathways, which is particularly relevant in the context of neurological disorders. The pyrazole ring may interact with various enzymes and receptors, contributing to its biological activities.
相似化合物的比较
Similar Compounds
Lithium pyrazole-5-carboxylate: Similar structure but lacks the oxan-2-yl moiety.
Sodium 1-(oxan-2-yl)-1H-pyrazole-5-carboxylate: Similar structure but contains sodium instead of lithium.
Potassium 1-(oxan-2-yl)-1H-pyrazole-5-carboxylate: Similar structure but contains potassium instead of lithium.
Uniqueness
Lithium(1+) 1-(oxan-2-yl)-1H-pyrazole-5-carboxylate is unique due to the presence of lithium ions, which impart specific properties related to neurological effects and potential therapeutic applications
属性
CAS 编号 |
2913279-81-7 |
|---|---|
分子式 |
C9H11LiN2O3 |
分子量 |
202.2 g/mol |
IUPAC 名称 |
lithium;2-(oxan-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3.Li/c12-9(13)7-4-5-10-11(7)8-3-1-2-6-14-8;/h4-5,8H,1-3,6H2,(H,12,13);/q;+1/p-1 |
InChI 键 |
UFUWDVAIFONJLX-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1CCOC(C1)N2C(=CC=N2)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



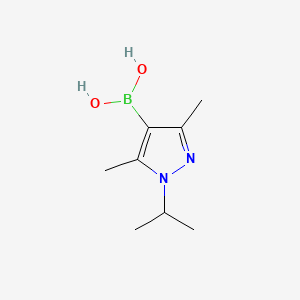
![(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13465780.png)
![3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride](/img/structure/B13465781.png)
![5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B13465784.png)
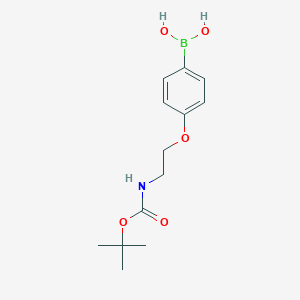
![3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylicacid](/img/structure/B13465789.png)
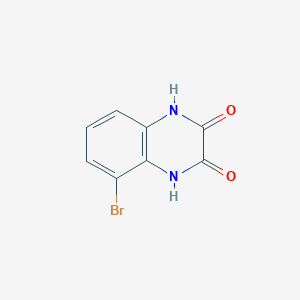
![Methyl 2-[(6-bromopyridin-2-yl)amino]acetate](/img/structure/B13465814.png)
![N-[6-(aminomethyl)pyridin-2-yl]methanesulfonamide dihydrochloride](/img/structure/B13465819.png)
![3-[(3-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13465823.png)
![2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13465826.png)
